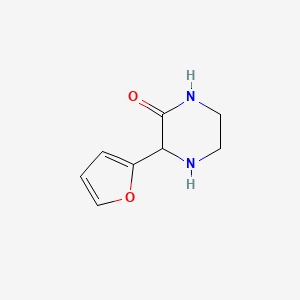
2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide is an organic compound with the molecular formula C10H14N2O4S and a molecular weight of 258.297 g/mol . This compound is known for its unique chemical structure, which includes a hydroxyl group, a dimethylamino group, and a methylsulfonamido group attached to a benzamide core. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzamide with N,N-dimethylamine and methylsulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methylsulfonamido group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino group can interact with receptors and enzymes. The methylsulfonamido group can enhance the compound’s solubility and stability, allowing it to effectively reach its target sites .
Comparación Con Compuestos Similares
2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide can be compared with similar compounds such as 2-Hydroxy-N,N-dimethylpropanamide and other benzamide derivatives These compounds share similar structural features but differ in their functional groups and overall chemical properties
Propiedades
Fórmula molecular |
C10H14N2O4S |
|---|---|
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
2-hydroxy-6-(methanesulfonamido)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)10(14)9-7(11-17(3,15)16)5-4-6-8(9)13/h4-6,11,13H,1-3H3 |
Clave InChI |
JWMWLYOQELCPFN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=CC=C1O)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B14847831.png)










![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)
![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)

